Methyl 4-oxo-4-[2-(2-phenylacetyl)anilino]butanoate
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Overview
Description
Methyl 4-oxo-4-[2-(2-phenylacetyl)anilino]butanoate is a synthetic organic compound with a molecular formula of C19H19NO4 It is known for its unique structure, which includes a phenylacetyl group and an anilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-4-[2-(2-phenylacetyl)anilino]butanoate typically involves the reaction of methyl 4-oxo-4-butanoate with 2-(2-phenylacetyl)aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to maximize efficiency, reduce costs, and ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the required purity levels for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4-[2-(2-phenylacetyl)anilino]butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The phenylacetyl and anilino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-oxo-4-[2-(2-phenylacetyl)anilino]butanoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-4-[2-(2-phenylacetyl)anilino]butanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-oxo-4-[2-(2-phenylacetyl)anilino]butanoate can be compared with other similar compounds, such as:
Methyl 4-oxo-4-[2-(phenylacetyl)hydrazino]butanoate: This compound has a hydrazino group instead of an anilino group, leading to different chemical and biological properties.
Methyl 4-oxo-4-phenylbutanoate: Lacks the phenylacetyl and anilino groups, resulting in a simpler structure and different reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are valuable for various research and industrial applications.
Properties
Molecular Formula |
C19H19NO4 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl 4-oxo-4-[2-(2-phenylacetyl)anilino]butanoate |
InChI |
InChI=1S/C19H19NO4/c1-24-19(23)12-11-18(22)20-16-10-6-5-9-15(16)17(21)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,20,22) |
InChI Key |
BCWRHMZPFBZQSP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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